molecular formula C15H19F3N4O2 B13902204 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B13902204
M. Wt: 344.33 g/mol
InChI Key: LRIZCKSECGMRLK-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)phenylacetic acid, which is then subjected to cyclization reactions to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired product under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the aminomethylphenyl moiety .

Scientific Research Applications

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is unique due to its combination of an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H18N4.C2HF3O2/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10;3-2(4,5)1(6)7/h3-6,8H,7,14-15H2,1-2H3,(H,16,17);(H,6,7)

InChI Key

LRIZCKSECGMRLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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